![molecular formula C10H12ClNO2 B123379 3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester CAS No. 187222-17-9](/img/structure/B123379.png)
3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
While specific synthesis methods for “3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester” were not found, pyridinecarboxylic acids and their derivatives can be synthesized through various methods . For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Scientific Research Applications
Synthesis Applications
Chemical Synthesis and Aromatization : This compound has been utilized in the synthesis of complex molecules, such as 1,4-Dihydro-2,6-dimethyl-3,5-pyridine dicarboxylic ethyl ester, which was further aromatized to yield high-purity products through a refluxing reaction, demonstrating its versatility in organic synthesis processes (Niu Tie, 2007).
Enantioselectivity in Kinetic Resolution : The compound's derivatives have been shown to influence the enantioselectivity of Candida rugosa lipase in the kinetic resolution of dihydropyridine derivatives, indicating its importance in producing enantiomerically pure substances (Sobolev et al., 2002).
Characterization and Structural Analysis
Crystal Structure Determination : Studies have detailed the crystal structure of related compounds, providing insights into their molecular configuration and the impact of substituents on the overall molecular architecture, which is crucial for designing molecules with desired properties (Skowronek & Lightner, 2003).
Functional Derivatives : The compound serves as a precursor for creating various functional derivatives, showcasing its role in expanding the chemical space of organic compounds with potential applications in material science, pharmaceuticals, and more (Dikusar et al., 2018).
properties
IUPAC Name |
ethyl 4-chloro-3,5-dimethylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)8(11)6(2)5-12-9/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUELRMPWVNICQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-3,5-dimethylpicolinate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.